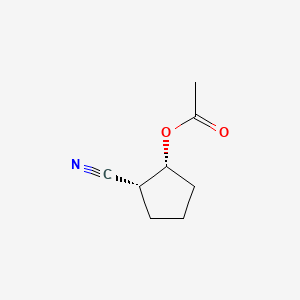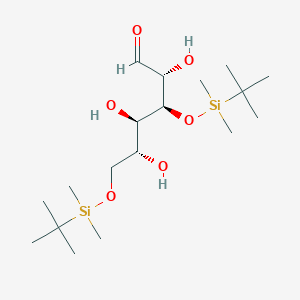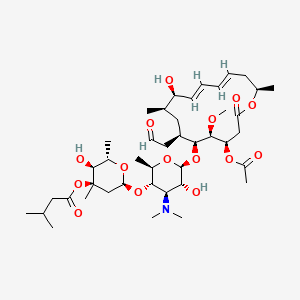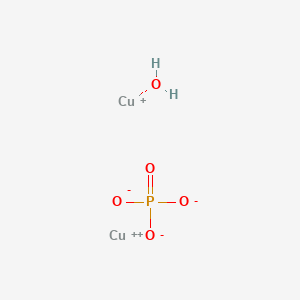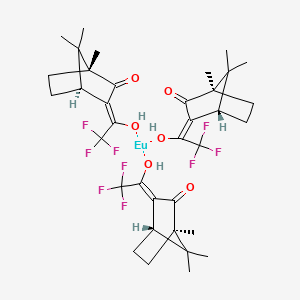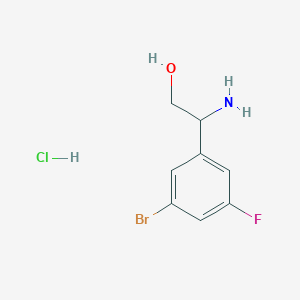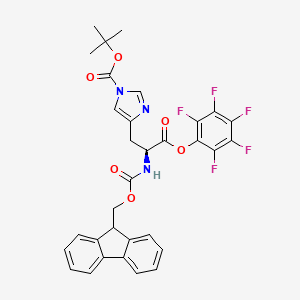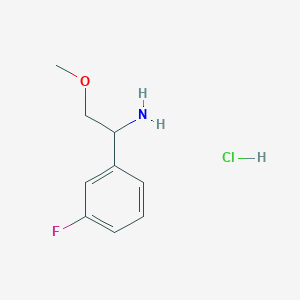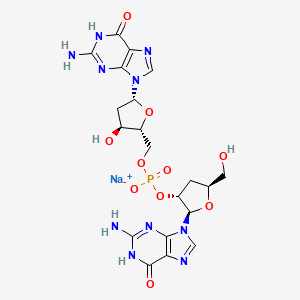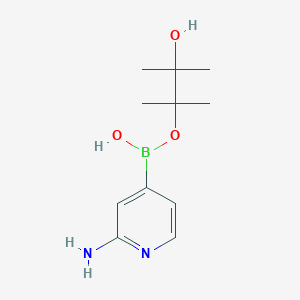
(2-Aminopyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Aminopyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is a complex organic compound that features a boronic acid ester functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both aminopyridine and boronic acid moieties makes it a versatile intermediate in the synthesis of bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminopyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid typically involves the reaction of 2-aminopyridine with a boronic acid derivative. One common method is the coupling of 2-aminopyridine with a pinacol boronic ester under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
(2-Aminopyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the boronic ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce boranes .
科学研究应用
(2-Aminopyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of boron-containing drugs for cancer therapy and other medical applications.
Medicine: It is investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: The compound is utilized in the production of advanced materials and catalysts.
作用机制
The mechanism of action of (2-Aminopyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The aminopyridine group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to biological targets .
相似化合物的比较
Similar Compounds
2-Aminopyridine-4-boronic acid, pinacol ester: This compound shares the aminopyridine and boronic acid functional groups but differs in the ester moiety.
Phenylboronic acid: A simpler boronic acid derivative used in various organic synthesis applications.
4-Aminophenylboronic acid: Another boronic acid compound with an amino group attached to a phenyl ring.
Uniqueness
(2-Aminopyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is unique due to its combination of aminopyridine and boronic acid functionalities, which provide a versatile platform for chemical modifications and applications in diverse fields .
属性
分子式 |
C11H19BN2O3 |
|---|---|
分子量 |
238.09 g/mol |
IUPAC 名称 |
(2-aminopyridin-4-yl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C11H19BN2O3/c1-10(2,15)11(3,4)17-12(16)8-5-6-14-9(13)7-8/h5-7,15-16H,1-4H3,(H2,13,14) |
InChI 键 |
GGEWYJAATWMEBY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1)N)(O)OC(C)(C)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


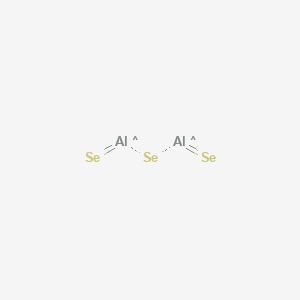
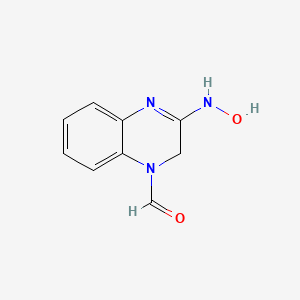
![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate](/img/structure/B13830148.png)
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
